molecular formula C10H14BrF2NO2 B2426331 tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1936565-12-6

tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B2426331
CAS No.: 1936565-12-6
M. Wt: 298.128
InChI Key: RJWDIFAHNZBIKT-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and fluorine atoms in its structure suggests that it may exhibit unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, such as a substituted pyridine, the pyridine ring is constructed through cyclization reactions.

    Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced via halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination might involve the use of reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The carboxylate group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen in the pyridine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

    Oxidation Products: Oxidized forms of the pyridine ring.

    Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the bromine atom can serve as a handle for further functionalization or radiolabeling.

Industry

In industrial applications, this compound might be used in the development of advanced materials, such as polymers or coatings, where its unique reactivity can impart desirable properties like chemical resistance or thermal stability.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding or be replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-bromo-5,6-dihydropyridine-1(2H)-carboxylate: Lacks the fluorine atoms, which may result in different reactivity and stability.

    tert-Butyl 3-chloro-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate:

    tert-Butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-acetate: Variation in the ester group can affect the compound’s hydrolysis rate and solubility.

Uniqueness

The combination of bromine and fluorine atoms in tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate makes it unique among similar compounds. This specific arrangement can lead to distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl 5-bromo-3,3-difluoro-2,6-dihydropyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrF2NO2/c1-9(2,3)16-8(15)14-5-7(11)4-10(12,13)6-14/h4H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWDIFAHNZBIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC(C1)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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